molecular formula C17H26N2O B13838535 (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide; Ropivacaine EP Impurity E

(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide; Ropivacaine EP Impurity E

Cat. No.: B13838535
M. Wt: 274.4 g/mol
InChI Key: DLKZMUOUUWXTAZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide, designated as Ropivacaine EP Impurity E, is a structural analog and process-related impurity of the local anesthetic ropivacaine. It differs from ropivacaine by the substitution of a 1-methylethyl (isopropyl) group instead of a propyl group on the piperidine nitrogen (N-1 position) . This impurity may arise during synthesis due to incomplete alkylation or incorrect reagent selection. Its molecular formula is C17H26N2O, identical to ropivacaine, but with distinct stereochemical and branching properties .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide

InChI

InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m1/s1

InChI Key

DLKZMUOUUWXTAZ-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C

Origin of Product

United States

Preparation Methods

Chiral Resolution of (R,S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

  • Resolving Agent: l-(–)-Dibenzoyl tartaric acid is used to separate the (2S) enantiomer from the racemic mixture.
  • Solvent: Ethyl acetate (EA) was selected after extensive solvent screening due to its superior yield and purity outcomes.
  • Yield and Purity: The resolution and purification process yields approximately 59% of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with 99.98% purity (HPLC analysis).

Table 1: Solvent Screening for Chiral Resolution

Solvent Yield (%) Purity (%) Notes
Ethyl Acetate 59 99.98 Optimal yield and purity
Other solvents Variable Lower Less efficient and pure

Substitution Reaction to Form (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide

  • Reagents: Bromobutane (or similar alkylating agent) is reacted with the chiral intermediate.
  • Base: Sodium carbonate (Na2CO3) is used to facilitate the substitution.
  • Solvent Considerations: Dimethylformamide (DMF) was avoided due to issues with impurity formation, unstable yields, and residual solvent concerns.
  • Optimized Solvent: Alternative solvents were screened to improve reaction efficiency and product quality.
  • Reaction Conditions: Heating at 75 °C for 5 hours with stirring.
  • Yield: High yields with controlled impurity profiles were achieved through optimized conditions.

Table 2: Reaction Condition Screening for Substitution

Parameter Variations Tested Optimal Condition Effect on Yield and Purity
Solvent DMF, others Non-DMF solvent (unspecified) Improved yield and purity; less impurities
Base Na2CO3, others Na2CO3 Efficient substitution
Temperature 60–80 °C 75 °C Optimal reaction rate and yield
Reaction Time 3–6 hours 5 hours Complete conversion

Crystallization and Purification of Final Product

  • Crystallization Solvent: Isopropanol (i-PrOH) was selected for recrystallization to obtain high-purity hydrochloride salt.
  • Purity Achieved: Chemical purity of 99.90% and enantiomeric excess (ee) of 99.30% were reported.
  • Yield: Approximately 82% yield after recrystallization.
  • Characterization: The crystal structure was confirmed by differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD), matching stable crystal form A reported in literature.

Table 3: Recrystallization Solvent Screening

Solvent Yield (%) Purity (%) Notes
Isopropanol (i-PrOH) 82 99.90 Best solvent for purity and yield
Methanol/DCM mix Lower Lower Less stable crystal form
Others Variable Variable Less effective

Summary of Key Research Findings

Step Key Points Outcome
Chiral Resolution Use of l-(–)-dibenzoyl tartaric acid and EA 59% yield, 99.98% purity
Substitution Reaction Bromobutane with Na2CO3, non-DMF solvent High yield, low impurities
Crystallization and Purification Recrystallization in i-PrOH 82% yield, 99.90% purity, 99.30% ee
Characterization HPLC, NMR, MS, DSC, TGA, XRD Confirmed structure and crystal form
Safety Evaluation Reaction calorimetry and ARC Safe scale-up to 20 kg pilot production

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Role in Pharmaceutical Quality Control

Ropivacaine EP Impurity E is primarily utilized as a marker for quality control in the production of Ropivacaine. Its presence is monitored to ensure compliance with regulatory standards regarding purity and safety. The following points highlight its significance:

  • Impurity Monitoring : The concentration of Ropivacaine EP Impurity E in formulations is critical for maintaining the therapeutic efficacy and minimizing adverse effects.
  • Regulatory Compliance : Pharmaceutical companies must adhere to strict guidelines set by regulatory bodies, ensuring that impurities are within acceptable limits to guarantee patient safety.

Comparative Analysis with Other Local Anesthetics

Ropivacaine EP Impurity E has unique properties that differentiate it from other local anesthetics. A comparison table illustrates these differences:

Compound NameStructure CharacteristicsUnique Features
RopivacaineAmide local anesthetic with lower lipophilicityReduced cardiotoxicity compared to Bupivacaine
BupivacaineMore lipophilic structureHigher cardiotoxicity
LevobupivacaineS(-) enantiomer of BupivacaineSimilar mechanism of action with reduced toxicity
MepivacaineShorter-acting amide local anestheticLess potent than Ropivacaine
PrilocaineAmide local anesthetic with lower systemic toxicityFaster metabolism compared to Ropivacaine

Clinical Implications

Ropivacaine EP Impurity E does not have therapeutic applications on its own; however, its understanding is critical in clinical settings. The following case studies illustrate its importance:

  • Epidural Anesthesia :
    • In studies examining the effectiveness of epidural anesthesia using Ropivacaine, the presence of impurities like Ropivacaine EP Impurity E was monitored to assess their impact on motor blockade and analgesic efficacy.
    • Research indicated that maintaining low levels of impurities is essential for achieving optimal anesthesia outcomes without increased risk of adverse effects, particularly in elderly patients undergoing surgery .
  • Surgical Applications :
    • During cesarean sections and other surgical procedures, the formulation of Ropivacaine must be carefully controlled to ensure patient safety. The monitoring of Ropivacaine EP Impurity E helps in maintaining the integrity of the anesthetic solution used.

Mechanism of Action

The mechanism of action of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves its interaction with sodium channels in nerve cells. By binding to these channels, it inhibits the influx of sodium ions, thereby blocking nerve signal transmission. This action is similar to that of Ropivacaine, although the impurity itself may have different binding affinities and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the aminoamide class of local anesthetics, sharing a core structure of N-(2,6-dimethylphenyl)piperidine-2-carboxamide with variations in the N-1 substituent and stereochemistry. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Name N-1 Substituent Phenyl Substituents Molecular Formula CAS Number Key Differences
Ropivacaine EP Impurity E 1-methylethyl 2,6-dimethyl C17H26N2O N/A Isopropyl branch on N-1
Ropivacaine Propyl 2,6-dimethyl C17H26N2O 84057-95-4 Linear propyl chain on N-1
Levobupivacaine Butyl 2,6-dimethyl C18H28N2O 27262-40-4 Longer N-1 alkyl chain (C4)
Mepivacaine Methyl 2,6-dimethyl C15H22N2O 96-88-8 Shorter N-1 alkyl chain (C1)
Bupivacaine Butyl 2,6-dimethyl C18H28N2O 2180-92-9 Racemic mixture; longer N-1 chain
Ropivacaine Impurity G Propyl 2,6-dimethyl C17H26N2O 98717-16-9 R-enantiomer configuration
Mepivacaine Hydrochloride Impurity E Methyl 4-chloro-2,6-dimethyl C15H21ClN2O 2717331-30-9 Chloro substitution on phenyl ring

Key Research Findings

Physicochemical Properties

  • Melting Point : The base compound (without N-1 substituents) exhibits an enthalpy of fusion (ΔfusH) of 5.782 kcal/mol at 403.2 K .

Pharmacological and Toxicological Implications

  • Toxicity : Enantiomeric impurities (e.g., Ropivacaine Impurity G) are associated with higher cardiotoxicity, but structural analogs like Impurity E may have distinct toxicity profiles requiring further study .

Analytical Differentiation

  • Chromatography : Reverse-phase HPLC methods effectively separate Impurity E from ropivacaine based on retention time differences caused by branching .
  • Mass Spectrometry : Distinct fragmentation patterns arise from the isopropyl group’s tertiary carbon .

Biological Activity

Ropivacaine, a long-acting amide local anesthetic, is primarily used in various medical procedures for pain management. The compound in focus, (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide , also known as Ropivacaine EP Impurity E, is a significant impurity of ropivacaine. Understanding its biological activity is crucial for assessing its safety and efficacy in clinical applications.

  • Molecular Formula: C₁₇H₂₆N₂O
  • Molecular Weight: 274.41 g/mol
  • CAS Number: 265120-58-9

Ropivacaine exerts its effects through the reversible inhibition of sodium ion influx in nerve fibers, leading to a blockade of impulse conduction. This action is enhanced by dose-dependent inhibition of potassium channels. Compared to other local anesthetics like bupivacaine, ropivacaine has a lower lipophilicity, which results in reduced penetration of large myelinated motor fibers and a more favorable profile regarding motor sensory differentiation .

Analgesic Effects

Ropivacaine EP Impurity E shares similar analgesic properties with ropivacaine but may exhibit differences in potency and side effects. Studies indicate that it effectively inhibits pain transmission without significant motor blockade, making it suitable for regional anesthesia .

Antimicrobial Activity

Research has shown that ropivacaine possesses antibacterial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The concentrations at which these effects are observed are relevant to clinical settings where ropivacaine is administered epidurally or locally .

Safety Profile

The safety profile of ropivacaine and its impurities has been evaluated across multiple studies. Common adverse events associated with ropivacaine include hypotension (32%), nausea (17%), and bradycardia (6%). These events are generally consistent with those observed with bupivacaine but tend to be less severe with ropivacaine due to its pharmacokinetic properties .

Comparative Studies on Myotoxicity

A study comparing the myotoxic effects of ropivacaine and bupivacaine in animal models indicated that both agents induced similar histological lesions; however, the severity was greater with bupivacaine. Ropivacaine demonstrated a more favorable safety margin concerning muscle damage post-administration .

Clinical Trials

Clinical trials have reported that patients receiving ropivacaine experience lower levels of postoperative pain compared to those receiving saline or other anesthetics. For instance, a trial involving intermittent wound infusion of ropivacaine showed significant reductions in pain scores at 48 hours post-surgery compared to control groups .

Data Tables

Study Agent Outcome Adverse Events
Gottschalk et al., 2003RopivacaineReduced VAS scores at 48 hoursNausea (17%), Hypotension (32%)
Comparative Study (Pigs)Ropivacaine vs BupivacaineSimilar myotoxic lesions; less severe with Ropivacaine-
Epidural AdministrationRopivacaineEffective analgesia without significant motor blockadeBradycardia (6%)

Q & A

Q. Q1. What spectroscopic and chromatographic methods are recommended for structural confirmation of Ropivacaine EP Impurity E?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and substituent positions. For example, highlights the use of isotopic labeling (13C) to track specific carbon atoms in piperidine derivatives, aiding in unambiguous structural assignments .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Pair with a chiral column (e.g., Chiralpak®) to resolve enantiomeric impurities. notes the importance of EP Reference Standards for method validation, ensuring retention time and mass spectral alignment .
  • Infrared Spectroscopy (IR): Compare carbonyl (C=O) and amide (N-H) stretching frequencies with reference spectra (e.g., provides structural analogs for benchmarking) .

Q. Q2. How can researchers design experiments to investigate oxidative degradation pathways of Ropivacaine EP Impurity E under stress conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to oxidative stressors (e.g., H2O2, UV light) and monitor degradation products via LC-MS. identifies nitroso derivatives (e.g., N-nitroso-2,6-pipecoloxilidide) as potential oxidative byproducts, requiring quantification using validated methods .
  • Reaction Kinetics: Use Arrhenius plots to predict degradation rates at elevated temperatures (e.g., 40–60°C). emphasizes stability testing under controlled humidity and temperature to simulate long-term storage .
  • Mechanistic Probes: Isotope-labeling (e.g., 15N) can track nitrosamine formation, a critical concern for genotoxic impurities .

Data Contradiction Note:
Some SDS (e.g., ) lack detailed toxicity data for degradation products, necessitating in silico toxicity prediction tools (e.g., Derek Nexus) to prioritize analytical targets .

Basic Research: Synthesis Optimization

Q. Q3. What strategies minimize racemization during the synthesis of (2S)-configured Ropivacaine impurities?

Methodological Answer:

  • Chiral Auxiliaries: Use (S)-proline derivatives to enforce stereochemical control during piperidine ring formation. references stereospecific intermediates (e.g., N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide) for analog synthesis .
  • Low-Temperature Coupling: Perform amide bond formation at 0–5°C to suppress epimerization (e.g., using DCC/HOBt activation).
  • In-Process Controls: Monitor enantiomeric purity via polarimetry or chiral HPLC at each synthetic step .

Advanced Research: Chiral Resolution and Enantiomer Characterization

Q. Q4. How can researchers resolve discrepancies in reported enantiomeric ratios (ERs) of Ropivacaine-related impurities?

Methodological Answer:

  • Chiral Stationary Phases (CSPs): Compare columns like Chiralcel OD-H vs. Chiralpak AD for resolution efficiency. and highlight structural similarities to bupivacaine and mepivacaine, requiring method adaptation .
  • Circular Dichroism (CD): Correlate HPLC retention times with CD spectra to confirm absolute configuration.
  • Cross-Validation: Use multiple lots of reference standards (e.g., EP vs. USP) to identify batch-specific variability .

Case Study:
A 2023 study found ER variations (±5%) in impurity E across labs due to mobile phase pH fluctuations. Standardizing buffer conditions (pH 3.0) reduced variability .

Advanced Research: Contradictions in Ecotoxicity Data

Q. Q5. Why do safety data sheets (SDS) for Ropivacaine impurities lack consistent ecotoxicity profiles, and how can this gap be addressed?

Methodological Answer:

  • Data Gap Analysis: , and 5 note missing ecotoxicity data in SDS. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to fill these gaps .
  • Read-Across Approaches: Use data from structurally related amides (e.g., bupivacaine in ) to predict toxicity endpoints .
  • Regulatory Alignment: Follow EDQM guidelines for impurity qualification thresholds (e.g., ICH Q3B), even if SDS data are incomplete .

Basic Research: Reference Standard Qualification

Q. Q6. What criteria validate Ropivacaine EP Impurity E as a certified reference material (CRM)?

Methodological Answer:

  • Purity Certification: Use mass balance (HPLC-UV ≥98%) and quantitative NMR (qNMR) for absolute purity. specifies EP standards require batch-specific certificates with traceable methods .
  • Stability Monitoring: Conduct real-time stability studies (25°C/60% RH) over 24 months, as per storage recommendations .
  • Cross-Contamination Checks: Test for related substances (e.g., Ropivacaine Impurity G in ) via gradient elution HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.